4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate
Overview
Description
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C17H24BrNO6 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07870 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity of Bromophenols
Bromophenols isolated from red algae, such as Vertebrata lanosa, have demonstrated potent antioxidant activity in cellular assays, suggesting their potential application in pharmaceuticals and nutraceuticals for managing oxidative stress-related conditions (Olsen et al., 2013).
Biological Evaluation of Bromophenol Derivatives
Bromophenol derivatives with cyclopropyl moieties have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions such as Alzheimer's and Parkinson's disease (Boztaş et al., 2019).
Synthesis and Structural Analysis
The synthesis and characterization of compounds related to "4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine oxalate" have been explored, providing insights into their molecular structures and potential applications in material science and medicinal chemistry (Luo et al., 2019).
Catalytic and Oxidative Properties
Research into bromophenol and related compounds extends to their catalytic properties, including their roles in oxidation reactions. These studies contribute to the development of novel catalysts for industrial applications (Pignatello & Sun, 1995).
Antioxidant and Radical Scavenging Activity
New nitrogen-containing bromophenols from marine algae have shown significant antioxidant and radical scavenging activities, underscoring the potential of these compounds in preventing oxidative damage and their application in food preservation and healthcare (Li et al., 2012).
Properties
IUPAC Name |
4-[2-(4-bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-11-8-14(16)4-5-15(11)18-7-6-17-9-12(2)19-13(3)10-17;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLROFFVBKICMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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